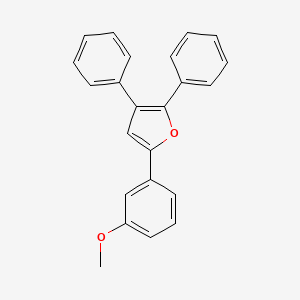

5-(3-Methoxyphenyl)-2,3-diphenylfuran

Description

Structure

3D Structure

Properties

CAS No. |

88406-99-9 |

|---|---|

Molecular Formula |

C23H18O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

5-(3-methoxyphenyl)-2,3-diphenylfuran |

InChI |

InChI=1S/C23H18O2/c1-24-20-14-8-13-19(15-20)22-16-21(17-9-4-2-5-10-17)23(25-22)18-11-6-3-7-12-18/h2-16H,1H3 |

InChI Key |

MMPWYLRTQXQNAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 3 Methoxyphenyl 2,3 Diphenylfuran and Analogous Arylfurans

Catalytic Approaches to Furan (B31954) Ring Construction

Catalytic methods provide an efficient and atom-economical route to the furan nucleus, often allowing for the construction of complex structures from simpler precursors under mild conditions. These approaches can be broadly categorized based on the type of catalyst employed.

Transition-Metal-Free Methodologies

In a move towards more sustainable chemical synthesis, transition-metal-free methods for the construction of arylfurans have gained significant attention. These strategies avoid the cost, toxicity, and potential for product contamination associated with heavy metals.

One prominent transition-metal-free approach involves a sequence of oxidation and dehydration of 1,3-dienes to yield 2,5-diarylfurans. nih.govacs.org This method utilizes singlet oxygen for the oxidation step, followed by dehydration of the resulting endoperoxide using a reagent such as the Appel reagent (triphenylphosphine and carbon tetrachloride). nih.govacs.org This strategy has been successfully employed in continuous-flow systems, which can enhance safety and improve yields by avoiding the isolation of potentially unstable endoperoxide intermediates. nih.govacs.org

Another innovative transition-metal-free method is the photocatalytic synthesis of tetra-substituted furans from 1,3-diketones. nih.govrsc.org This visible-light-driven process, promoted by carbon dioxide, proceeds under mild conditions and allows for the construction of two different tetra-substituted furan isomers in the same reaction. nih.govrsc.org The reaction is initiated by a photocatalyst, such as 4CzIPN, in the presence of a base like cesium carbonate. nih.gov

| Method | Starting Materials | Key Reagents/Conditions | Products | Yield (%) |

| Oxidation-Dehydration | 1,3-Dienes | 1O2, Appel reagent | 2,5-Diarylfurans | Good to excellent |

| Photocatalysis | 1,3-Diketones | 4CzIPN, Cs2CO3, CO2, visible light | Tetra-substituted furans | 48-50 (for two isomers) |

Brønsted Acid Catalysis (e.g., HFIP-assisted methods)

Brønsted acids are effective catalysts for the cyclization of various precursors to form the furan ring. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to significantly enhance the efficacy of these reactions. HFIP's unique properties, including its high polarity, strong hydrogen-bonding ability, and low nucleophilicity, allow it to stabilize cationic intermediates and increase the effective acidity of the Brønsted acid catalyst. publish.csiro.aucapes.gov.brrsc.org

A notable example is the metal-free catalytic system of para-toluenesulfonic acid (pTSA) in HFIP for the efficient cyclization of ynone substrates to produce 2-aryl-3-carboxylate ester furans and 2,3-diaryl furans. publish.csiro.au This method proceeds under mild conditions with high yields. The proposed mechanism suggests that HFIP coordinates with pTSA, enhancing its acidity, and also favors the enol form of the substrate. Protonation of the enol leads to a carbocation intermediate that undergoes a 5-exo-dig cyclization, followed by aromatization to the furan product. publish.csiro.au

While HFIP has been extensively used to promote various organic reactions, its application in the synthesis of tetrahydrofurans from epoxides and electron-rich alkenes also highlights its utility as a powerful solvent and promoter in furan chemistry. mdpi.com In the context of arylfuran synthesis, the stabilizing effect of HFIP on cationic intermediates is crucial for preventing polymerization, a common side reaction in acid-catalyzed reactions of furans. nih.govacs.org

| Catalyst System | Substrate | Key Features | Product | Yield (%) |

| pTSA/HFIP | Ynone | Metal-free, mild conditions | 2-Aryl-3-carboxylate ester furans and 2,3-diaryl furans | up to 94 |

Phosphine-Mediated Cyclization Reactions (e.g., Intramolecular Wittig Reactions)

Phosphine-mediated reactions, particularly those involving an intramolecular Wittig reaction, represent a powerful tool for the synthesis of highly substituted furans. This approach typically involves the reaction of a phosphine (B1218219) with an electron-deficient species to generate a phosphonium (B103445) ylide, which then undergoes an intramolecular cyclization with a carbonyl group to form the furan ring.

The synthesis of 5-oxo-2,5-dihydrofurans can be achieved through the reaction of dialkyl acetylenedicarboxylates and butane-2,3-dione in the presence of triphenylphosphine. researchgate.net Furthermore, phosphine-promoted intramolecular Rauhut–Currier/Wittig reaction cascades have been developed to access (hetero)arene-fused diquinanes, showcasing the versatility of this methodology. rsc.org

A general strategy for the synthesis of polysubstituted furans involves the reaction of α-haloketones with β-ketoesters or 1,3-diketones in the presence of a phosphine. The phosphine initially reacts with the α-haloketone to form a phosphonium salt, which is then deprotonated to form an ylide. This ylide can then react with the dicarbonyl compound in an intramolecular fashion to afford the furan.

| Phosphine-Mediated Reaction | Starting Materials | Key Intermediates | Product |

| Intramolecular Wittig Reaction | Dialkyl acetylenedicarboxylates, Butane-2,3-dione | Phosphonium ylide | 5-Oxo-2,5-dihydrofurans |

| Rauhut–Currier/Wittig Cascade | (Hetero)arene-fused enones | Phosphonium ylide | (Hetero)arene-fused diquinanes |

Base-Catalyzed Cyclizations (e.g., piperidine-catalyzed condensations)

Base-catalyzed cyclizations are a classical and widely used method for the synthesis of furans. The Paal-Knorr furan synthesis, which involves the acid- or base-catalyzed cyclization of 1,4-dicarbonyl compounds, is a cornerstone of furan synthesis. organic-chemistry.org

Piperidine (B6355638), a secondary amine, is a commonly used base catalyst in organic synthesis, particularly in condensation reactions like the Knoevenagel condensation. researchgate.net The mechanism of piperidine catalysis in the Knoevenagel reaction involves the formation of an iminium ion from the aldehyde, which is more electrophilic than the carbonyl group itself. This is followed by deprotonation of the active methylene (B1212753) compound to form an enolate, which then attacks the iminium ion. Subsequent elimination of piperidine and water leads to the condensation product. researchgate.net While not a direct furan synthesis, the Knoevenagel condensation is a key step in the synthesis of precursors for furan synthesis.

The synthesis of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations has also been reported, highlighting the use of nitrogen-containing heterocycles in the synthesis of furan-containing compounds. nih.gov

| Catalyst | Reaction Type | Precursors | Relevance to Furan Synthesis |

| Piperidine | Knoevenagel Condensation | Aldehydes, Active methylene compounds | Synthesis of precursors for furan ring formation. |

| Various Bases | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Direct cyclization to form the furan ring. |

Convergent Synthesis from Diverse Precursors

Convergent synthetic strategies involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach is often more efficient and allows for greater flexibility in the synthesis of analogues.

Utilization of Terminal Alkynes

Terminal alkynes are versatile building blocks in organic synthesis and have been extensively used in the convergent synthesis of multisubstituted furans. organic-chemistry.orgnih.gov Various catalytic systems have been developed to facilitate the coupling of terminal alkynes with other precursors to construct the furan ring.

A notable example is the Co(II)-catalyzed metalloradical cyclization of terminal alkynes with α-diazocarbonyls. nih.gov This method allows for the regioselective synthesis of polyfunctionalized furans under neutral and mild conditions. The reaction proceeds through the formation of a Co(III)-carbene radical, which undergoes a tandem radical addition with the alkyne to form the furan structure. nih.gov

Another approach involves a sequential ruthenium(II)- and copper(II)-catalyzed process. In the first step, a terminal alkyne is dimerized in the presence of an alcohol and a ruthenium catalyst to form a 1,3-dienyl alkyl ether. Subsequent hydrolysis and cyclization catalyzed by a copper salt affords the 2,5-disubstituted furan.

Furthermore, alkene-alkyne coupling reactions have been employed as a linchpin in the convergent synthesis of complex natural products containing furan or related heterocyclic moieties. nih.gov

| Catalytic System | Alkyne Coupling Partner | Key Features | Product |

| Co(II) porphyrin complex | α-Diazocarbonyls | Metalloradical cyclization, mild conditions, high regioselectivity | Polyfunctionalized furans |

| Ru(II)/Cu(II) | Another terminal alkyne/alcohol | Sequential dimerization and cyclization | 2,5-Disubstituted furans |

Transformations of Monosaccharides to Furan Scaffolds

The conversion of abundant and renewable monosaccharides into valuable furan-based platform chemicals represents a cornerstone of sustainable chemistry. researchgate.netresearchgate.net Acid-catalyzed dehydration of hexoses, such as fructose (B13574) and glucose, is a primary method for producing 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2-furfural (2-F). researchgate.net These furan derivatives serve as versatile starting materials for a wide range of chemical transformations.

The dehydration process typically involves the removal of three water molecules from the monosaccharide. For instance, the conversion of fructose to 5-HMF is often carried out in high-boiling polar solvents or ionic liquids to suppress the formation of humins, which are undesirable polymeric byproducts. researchgate.netresearchgate.net Recent advancements have explored the use of choline (B1196258) chloride-based deep eutectic solvents as a more environmentally friendly and cost-effective reaction medium. researchgate.net

The reaction conditions, including the type of acid catalyst, temperature, and reaction time, significantly influence the selectivity and yield of the desired furan product. For example, in a choline chloride/organic acid melted mixture, an 80% yield of 5-HMF from fructose can be achieved at 90°C in just one hour. researchgate.net Aldoses, like glucose, are generally more challenging to convert selectively to furans due to their higher propensity to form humins. researchgate.net To circumvent this, isomerization catalysts, such as boric acid, can be employed to first convert the aldose to a ketose, which then undergoes more efficient dehydration to the furan scaffold. researchgate.net

| Monosaccharide | Furan Product | Catalyst/Reaction Medium | Temperature (°C) | Yield (%) |

| Fructose | 5-Hydroxymethylfurfural (5-HMF) | Choline chloride/organic acid | 90 | 80 |

| Glucose | 5-Hydroxymethylfurfural (5-HMF) | Boric acid and α-hydroxylated acids in choline chloride | 90 | 19 |

Synthesis from α,β-Unsaturated Ketones and Acid Chlorides

A powerful and direct approach to constructing highly functionalized furan rings involves the one-pot reaction of α,β-unsaturated ketones (Michael acceptors), acid chlorides, and a phosphine reagent. organic-chemistry.org This methodology allows for the efficient assembly of polysubstituted furans at room temperature. The reaction is proposed to proceed through an intramolecular Wittig-type reaction, with phosphorus ylides acting as key intermediates. organic-chemistry.org

In this synthetic strategy, tributylphosphine (B147548) adds to the β-position of the α,β-unsaturated ketone, generating a zwitterionic enolate. This enolate then reacts with the acid chloride to form an acylphosphonium salt. Subsequent deprotonation and intramolecular cyclization lead to the formation of the furan ring. This method is notable for its operational simplicity and the wide range of functional groups that are tolerated on both the unsaturated ketone and the acid chloride, providing access to a diverse library of furan derivatives. organic-chemistry.org

| α,β-Unsaturated Ketone | Acid Chloride | Product |

| Chalcone | Benzoyl chloride | 2,3,5-Triphenylfuran |

| Benzylideneacetone | Acetyl chloride | 5-Methyl-2-phenylfuran |

Electrochemical Reduction Pathways to Furanone Precursors

Electrochemical methods offer a green and versatile platform for the synthesis of furanone precursors, avoiding the need for harsh chemical oxidants or reductants. nih.govfrontiersin.orgthieme-connect.deresearchgate.net The electrochemical reduction of furan derivatives, such as 5-hydroxymethylfurfural (HMF), can lead to valuable furanone intermediates. The selectivity of these reactions is highly dependent on the electrode material, supporting electrolyte, and the applied potential. nih.gov

For instance, the electrochemical reduction of 5-thio derivatives of 2(5H)-furanone in acetonitrile (B52724) has been studied. The primary reaction pathway involves the anionoid elimination of the substituent at the 5-position of the lactone ring. The specific pathway can be influenced by the nature of the substituent, with the competing elimination of a chloride ion being observed in certain cases. The morphology of cyclic voltammograms can be used as an experimental criterion to identify the predominant electroreduction pathway.

The choice of electrode material is a critical factor in determining the outcome of the reaction. nih.gov Different electrode surfaces can exhibit varying catalytic activities and influence the adsorption of reactants and intermediates, thereby directing the reaction towards the desired furanone product.

| Furan Derivative | Electrode Material | Product |

| 5-Arylsulfanyl-3,4-dichloro-2(5H)-furanone | Not specified | 3,4-Dichloro-2(5H)-furanone |

| 5-Hydroxymethylfurfural (HMF) | Various | 2,5-Bis(hydroxymethyl)furan, 5-Methylfurfuryl alcohol |

Methodological Innovations in Furan Synthesis

The development of novel synthetic methodologies continues to enhance the efficiency, sustainability, and scope of furan synthesis. These innovations are crucial for accessing complex furan-containing molecules for various applications.

One-Pot Synthesis Protocols

One-pot syntheses have emerged as a powerful strategy for the construction of polysubstituted furans, as they minimize waste, reduce reaction times, and simplify purification procedures. chemistryviews.orgmdpi.comnih.gov A notable example is the iridium-catalyzed, visible-light-mediated one-pot synthesis of furans from styrenes and α-chloro-alkyl ketones. chemistryviews.org This method proceeds via a radical addition/oxidation pathway and demonstrates good functional group tolerance with a variety of readily available starting materials. chemistryviews.org

Another versatile one-pot approach involves the lipase-catalyzed sequential multicomponent reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides. This enzymatic method operates under mild conditions and offers an environmentally friendly route to tetrasubstituted furans in high yields. mdpi.com

| Starting Materials | Catalyst/Conditions | Product Scope |

| Styrenes, α-Chloro-alkyl ketones | fac-Ir(ppy)₃, K₂S₂O₈, visible light | Polysubstituted furans |

| Benzoylacetonitriles, Aldehydes, Benzoyl chlorides | Novozym 435, Tributylphosphine | Tetrasubstituted furans |

Continuous-Flow Reaction Techniques

Continuous-flow chemistry has revolutionized the synthesis of heterocyclic compounds, including furans, by offering enhanced safety, improved reaction control, and facile scalability. springerprofessional.denih.govbohrium.commdpi.comresearchgate.net The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purities compared to batch processes. nih.gov

| Reaction Type | Key Advantage in Flow | Example Product Class |

| Photooxidation-Dehydration | In-situ generation and reaction of unstable intermediate | 2,5-Diaryl furans |

| High-Temperature Reactions | Precise temperature control and rapid heating/cooling | Various heterocycles |

Atom-Efficient Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that aims to maximize the incorporation of all atoms from the starting materials into the final product. mdpi.comnih.govnih.gov In the context of furan synthesis, several strategies have been developed to achieve high atom economy.

One such approach is the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes, which generates furan-derived intermediates that can be trapped to form polycyclic products with perfect atom economy. mdpi.comnih.gov Another atom-economic route involves the reaction of propargyl alcohols with terminal alkynes, where the synthesis of furans is fully atom-economic. organic-chemistry.org

| Reaction Type | Key Feature | Byproducts |

| 1,3-Dipolar Cycloaddition | All atoms from reactants are incorporated into the product | None |

| Reaction of Propargyl Alcohols and Terminal Alkynes | Direct formation of the furan ring | None |

| Cycloadditions from Biomass-derived Furans | Utilization of renewable feedstocks | Minimal |

Chemical Reactivity and Transformation Mechanisms of Furan Derivatives

Oxidative Transformations of the Furan (B31954) Ring System

The furan ring is susceptible to oxidation, a reaction that can lead to highly reactive electrophilic intermediates. nih.gov The specific pathway and resulting products are often dependent on the substitution pattern of the furan ring and the oxidizing agent used. nih.gov For highly substituted furans like 5-(3-Methoxyphenyl)-2,3-diphenylfuran, oxidation is a significant aspect of their chemical behavior.

Oxidation of the furan ring can proceed through mechanisms that ultimately cleave the heterocyclic structure, forming dicarbonyl compounds. This transformation is a key metabolic pathway for many furan-containing xenobiotics. nih.gov The process is believed to involve the formation of an unstable intermediate, such as an epoxide or a cis-enedione. nih.gov In the context of this compound, oxidation would lead to a substituted 1,4-dicarbonyl compound, specifically a cis-enedione. The general mechanism involves the attack of an oxidizing species on the furan π-system, which can rearrange to form the ring-opened dicarbonyl product. nih.gov The presence of extensive substitution on the furan ring may favor the formation of an epoxide intermediate, which can then rearrange to the enedione. nih.gov

Table 1: Products of Furan Ring Oxidation This table is interactive. Click on the headers to sort.

| Furan Precursor | Oxidative Intermediate | Final Product |

|---|---|---|

| Unsubstituted Furan | Epoxide or Zwitterion | cis-Butenedial |

| Substituted Furan | Epoxide or cis-Enedione | Substituted 1,4-Dicarbonyl Compound |

Electrochemical methods provide a controlled way to study the oxidation of furan derivatives. Studies on alternating benzene-furan oligomers demonstrate that the furan moiety can be cleanly and sequentially oxidized. ntu.edu.tw This process typically involves a two-electron transfer to yield an ene-dione. ntu.edu.tw For a molecule like this compound, which contains multiple aryl groups, electrochemical oxidation would be expected to target the electron-rich furan ring first.

Differential pulse voltammetry has shown that such oxidations can occur in distinct stages. ntu.edu.tw For oligoaryls with multiple furan rings, stepwise oxidations are observed, where one furan ring is oxidized to an ene-dione, followed by the oxidation of a second furan ring at a higher potential to give a bis-ene-dione. ntu.edu.tw This suggests that by controlling the applied potential, selective oxidation of the furan core in this compound could be achieved, leading to the corresponding 1,4-dione derivative. ntu.edu.tw

Table 2: Stages of Electrochemical Oxidation of Furan-Containing Oligoaryls This table is interactive. Click on the headers to sort.

| Stage | Electron Transfer | Product |

|---|---|---|

| First Oxidation | 2e⁻ | Ene-dione |

Reactions Involving Phenyl and Methoxyphenyl Substituents

The phenyl and methoxyphenyl substituents on the furan core possess their own reactivity, primarily governed by the principles of electrophilic aromatic substitution. The methoxy (B1213986) group on the C5-phenyl ring is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. The unsubstituted phenyl rings at the C2 and C3 positions are less activated but can still undergo electrophilic substitution under appropriate conditions. While specific studies on the substituent reactions of this compound are not detailed in the provided sources, analogous reactions on other methoxyphenyl-substituted heterocycles are well-documented. researchgate.netnih.gov

Derivatization and Functionalization of the Furan Core

The functionalization of the furan core in polysubstituted furans is a key strategy for synthesizing novel compounds. While direct derivatization of this compound is not described, general methods for furan modification are applicable. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are commonly used to introduce aryl substituents onto a pre-halogenated furan ring. researchgate.net Oxidative aromatization of related dihydronaphthofuran systems using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been shown to extend the conjugated system, a strategy that could potentially be applied to derivatives of the target compound. nih.gov

Mechanistic Investigations of Furan Reactivity (e.g., zwitterion intermediates, ylide formation)

The synthesis and reactivity of highly substituted furans often involve complex mechanisms with reactive intermediates. Zwitterionic species and ylides are frequently postulated or identified in these pathways.

Zwitterionic Intermediates: Zwitterionic intermediates play a crucial role in many reactions involving furans, including cycloadditions and oxidation. nih.govmdpi.com In some Diels-Alder reactions of furans, a highly polar transition state with significant zwitterionic character is developed, which can be stabilized by Lewis acids and polar solvents. acs.org The formation of zwitterions has also been proposed as an alternative to a concerted mechanism in [3+2] cycloaddition reactions. mdpi.com Computational studies on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene identified six possible zwitterionic intermediates, indicating that their formation is a key mechanistic feature. nih.gov In phosphine-mediated reactions, the initial addition of a phosphine (B1218219) to an activated alkyne generates a phosphorus zwitterion, which is a key step in the formation of fused furan systems. acs.org

Ylide Formation: Phosphorus and sulfur ylides are powerful reagents and intermediates in the synthesis of substituted furans. organic-chemistry.orgbaranlab.org One-step methods for preparing tetrasubstituted furans proceed via intramolecular Wittig-type reactions where phosphorus ylides serve as key intermediates. organic-chemistry.orgacs.org These ylides are typically generated in situ from the reaction of a phosphine, a Michael acceptor, and an acyl chloride. acs.org Similarly, sulfur ylides have been employed in formal (3+2) cycloaddition reactions promoted by gold catalysts to synthesize furans. baranlab.org Carbonyl ylides, which can be formed from the ring-opening of epoxides, are another class of ylides relevant to furan chemistry. wikipedia.org

Table 3: Reactive Intermediates in Furan Chemistry This table is interactive. Click on the headers to sort.

| Intermediate Type | Associated Reaction(s) | Role of Intermediate |

|---|---|---|

| Zwitterion | Diels-Alder, [3+2] Cycloaddition, Oxidation | Stepwise bond formation, Precursor to final products |

| Phosphorus Ylide | Intramolecular Wittig Reaction | Nucleophilic attack and cyclization to form furan ring |

| Sulfur Ylide | (3+2) Cycloaddition | Component in metal-catalyzed furan synthesis |

Spectroscopic Characterization and Structural Elucidation in Furan Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Spectral Analysis

A ¹H NMR spectrum for 5-(3-Methoxyphenyl)-2,3-diphenylfuran would be required to identify all unique proton environments. This would involve:

Chemical Shifts (δ): Specific ppm values for each proton or group of equivalent protons. This would include distinct signals for the methoxy (B1213986) group (-OCH₃), the furan (B31954) ring proton, and the aromatic protons on the three separate phenyl rings.

Integration: The relative number of protons corresponding to each signal.

Multiplicity (Splitting Patterns): Patterns such as singlets (s), doublets (d), triplets (t), or multiplets (m) that reveal the number of neighboring protons, which is crucial for establishing connectivity.

A data table for this section would typically look like this, but requires the actual experimental values:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | s | 3H | -OCH₃ |

| Value | m | xH | Aromatic-H |

| Value | s | 1H | Furan-H |

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum is necessary to identify all unique carbon atoms in the molecule. The analysis would include:

Chemical Shifts (δ): The specific ppm values for each carbon, including the methoxy carbon, the carbons of the furan ring, and the carbons of the three phenyl rings (including quaternary carbons).

A representative data table would be structured as follows, pending experimental data:

| Chemical Shift (δ, ppm) | Assignment |

| Value | -OCH₃ |

| Value | Furan C-2/C-5 |

| Value | Furan C-3/C-4 |

| Value | Aromatic C |

| Value | Aromatic C-O |

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry provides the molecular weight and information about the molecule's structural components through fragmentation analysis. The required data would include:

Molecular Ion Peak (M⁺): The m/z value corresponding to the exact molecular weight of the compound, confirming its elemental formula.

Fragmentation Pattern: The m/z values of major fragments, which would help confirm the presence of key structural units like the methoxyphenyl group and diphenylfuran core. For instance, cleavage might result in fragments corresponding to the benzoyl cation or other stable aromatic ions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. Key absorptions for this compound would include:

C-O Stretching: For the ether linkage of the methoxy group and the furan ring.

C=C Stretching: For the aromatic rings and the furan ring.

C-H Stretching: Differentiating between sp² (aromatic/furan) and sp³ (methyl) C-H bonds.

C-H Bending: "Fingerprint" region bands that are characteristic of the substitution patterns on the aromatic rings.

X-ray Crystallography for Solid-State Molecular Conformation

To provide a definitive three-dimensional structure, a single-crystal X-ray diffraction study would be necessary. This analysis yields precise atomic coordinates.

Computational and Theoretical Chemistry Studies of Furan Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is favored for its excellent balance between computational cost and accuracy. nih.gov For 5-(3-Methoxyphenyl)-2,3-diphenylfuran, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher, which has been shown to provide good agreement between theoretical and experimental data for organic molecules. acu.edu.inmdpi.comajchem-a.com

Geometry Optimization: The first step in a DFT study is the geometry optimization, which locates the minimum energy structure of the molecule in the gas phase. researchgate.net This process refines the bond lengths, bond angles, and dihedral angles of this compound to find its most stable conformation. The results of such a calculation would be presented in a data table, providing a detailed three-dimensional picture of the molecule's structure. This optimized structure is crucial as it serves as the foundation for all subsequent property calculations.

Vibrational Frequencies: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's vibrational spectrum (infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring deformations, or phenyl ring torsions. These theoretical frequencies are often scaled by a known factor to improve agreement with experimental spectra, aiding in the assignment of observed spectral bands. ijrar.org

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.

For this compound, the FMO analysis would involve:

HOMO and LUMO Energy Levels: The energies of the HOMO (EHOMO) and LUMO (ELUMO) would be calculated. EHOMO is related to the molecule's ionization potential and indicates its electron-donating ability. A higher EHOMO suggests a better electron donor. ELUMO relates to the electron affinity, with a lower ELUMO indicating a better electron acceptor. ijrar.org

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap (ΔE = ELUMO - EHOMO). This value is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. ajchem-a.com

Orbital Distribution: Visualizing the HOMO and LUMO surfaces reveals the regions of the molecule involved in electron donation and acceptance. For this compound, one would expect the HOMO to be distributed across the electron-rich furan (B31954) and phenyl rings, while the LUMO might be similarly delocalized, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. acu.edu.in

These findings would be summarized in a table listing the energies and the energy gap, often accompanied by graphical representations of the orbital surfaces.

| Parameter | Energy (eV) |

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Value |

| Table 1: Example of a Frontier Molecular Orbital Energy Table. Specific values for this compound would be populated from DFT calculations. |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, resembling the familiar Lewis structures. wisc.edu This method is invaluable for understanding intramolecular interactions and electron delocalization.

For this compound, an NBO analysis would quantify:

Charge Distribution: It calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

Donor-Acceptor Interactions: The analysis identifies stabilizing interactions between filled "donor" NBOs (like a bond or a lone pair) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A high E(2) value indicates significant charge delocalization from the donor to the acceptor, which stabilizes the molecule. For this furan derivative, key interactions would likely involve delocalization from the oxygen lone pairs or the π-orbitals of the phenyl rings into adjacent antibonding orbitals.

Data from an NBO analysis is typically presented in a table listing the most significant donor-acceptor interactions and their corresponding stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Example: LP(1) O | Example: π(C-C) | Calculated Value |

| Example: π(C=C) | Example: π(C=C) | Calculated Value |

| Table 2: Example of an NBO Donor-Acceptor Interaction Table. LP denotes a lone pair, while π and π* denote bonding and antibonding pi-orbitals, respectively. Specific interactions for this compound would be identified through calculation. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. ajchem-a.comresearchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, providing a guide to where the molecule is likely to interact with other chemical species.

For this compound, the MEP map would typically show:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, such regions would be expected around the oxygen atom of the furan ring and the methoxy (B1213986) group due to their lone pairs of electrons. researchgate.netnih.gov

Positive Potential Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms. acu.edu.in

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a powerful visual prediction of how the molecule will interact in non-covalent interactions, such as hydrogen bonding, and where chemical reactions are most likely to occur. bohrium.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using the DFT-optimized geometry. najah.edu

For this compound, the GIAO calculation would yield isotropic shielding values for each hydrogen and carbon nucleus. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

The calculated chemical shifts would be compiled into a table and compared with experimental data if available. A strong correlation between the calculated and observed shifts provides powerful evidence for the correctness of the proposed structure. researcher.life Discrepancies can often be explained by solvent effects or conformational dynamics not captured in the gas-phase calculation.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| Example: C1 | Calculated Value | Observed Value |

| Example: H1 | Calculated Value | Observed Value |

| Table 3: Example of a Calculated vs. Experimental NMR Chemical Shift Table. Specific values for each unique carbon and hydrogen atom in this compound would be listed. |

Simulated Vibrational Spectra

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules, offering insights into their structural and bonding characteristics. For complex organic molecules like this compound, Density Functional Theory (DFT) is a widely employed method for simulating these spectra with a high degree of accuracy. spectroscopyonline.comcardiff.ac.uk

The process begins with the geometry optimization of the molecule's structure to find its most stable, lowest-energy conformation. Following optimization, vibrational frequency calculations are performed. These calculations are typically carried out using methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.govajchem-a.com This level of theory has proven effective for analyzing the spectral properties of various organic molecules. ajchem-a.com The output of these calculations is a list of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

Due to the inherent approximations in the theoretical models and the neglect of anharmonicity, the calculated harmonic frequencies are often systematically higher than those observed experimentally. To improve the agreement with experimental data, the computed frequencies are commonly scaled by an empirical factor. ajchem-a.com For instance, a scaling factor of 0.9613 has been used for the B3LYP/6-311G++(d,p) level of theory. ajchem-a.com

The simulated spectrum provides a prediction of the positions and relative intensities of absorption bands. For this compound, key vibrational modes can be assigned based on these calculations, aided by potential energy distribution (PED) analysis which quantifies the contribution of individual bond stretches and angle bends to each normal mode. nih.govresearchgate.net This allows for a detailed interpretation of the experimental spectrum.

Below is a table of representative vibrational modes and their expected theoretical frequency ranges for the functional groups present in this compound, based on DFT calculations of analogous compounds. researchgate.netmdpi.com

| Vibrational Mode | Functional Group | Expected Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl/Furan Rings | 3000-3100 |

| C-H Stretch (Asymmetric) | Methoxy (-OCH₃) | ~2950 |

| C-H Stretch (Symmetric) | Methoxy (-OCH₃) | ~2850 |

| C=C Stretch | Aromatic Rings | 1450-1600 |

| C-O-C Stretch (Asymmetric) | Aryl Ether & Furan Ring | 1200-1270 |

| C-O-C Stretch (Symmetric) | Aryl Ether & Furan Ring | 1020-1075 |

| C-H Out-of-Plane Bend | Aromatic Rings | 700-900 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving furan systems. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most favorable pathways, characterize transient intermediates, and determine the structures and energies of transition states. acs.orgresearchgate.netaip.org This approach provides a molecular-level understanding that is often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is the predominant method used for these investigations. It allows for the calculation of the energies of reactants, intermediates, transition states, and products. acs.orgrsc.org The energy difference between the reactants and a transition state is the activation energy barrier, which is a critical factor in determining the reaction rate. rsc.org A lower energy barrier indicates a more kinetically favorable reaction pathway. acs.org

Computational studies have been applied to a wide range of reactions involving furans:

Synthesis and Cyclization: The formation of the furan ring itself can be modeled. For instance, the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, can be computationally studied to understand the acid-catalyzed dehydration steps and the associated energy barriers.

Electrophilic Aromatic Substitution: Furan is known to be highly reactive towards electrophiles, with a preference for substitution at the C2 position. chemicalbook.compearson.com Computational models can explain this regioselectivity by comparing the stability of the intermediate carbocations (sigma complexes) formed upon electrophilic attack at different positions. pearson.com The intermediate resulting from attack at C2 is more stabilized by resonance, thus having a lower energy and being formed more readily. chemicalbook.com

Ring-Opening Reactions: The stability of the furan ring and its propensity to undergo ring-opening can be investigated. Theoretical studies have calculated the energy barriers for the cleavage of C-O or C-C bonds under various conditions, such as upon photoexcitation or in the presence of catalysts. aip.orgrsc.org For example, DFT calculations on the Pd(111) surface showed that C–O bond breaking has a lower energy barrier (1.24 eV) compared to C–C bond breaking (1.84 and 2.37 eV), indicating the preferred initial step in catalytic ring-opening. rsc.org

Catalytic Conversion: Models are used to understand how catalysts, such as zeolites or transition metals, facilitate the conversion of furan derivatives into other valuable chemicals. acs.org These studies can reveal how the catalyst surface interacts with the furan molecule, activates specific bonds, and lowers the activation energies for desired transformations like hydrogenation or hydrodeoxygenation. acs.orgresearchgate.net

| Reaction Step | Description | Calculated Parameter | Significance |

|---|---|---|---|

| Reactant Complex | Initial association of reactants | Binding Energy | Indicates initial interaction strength |

| Transition State 1 (TS1) | Highest energy point for the first step | Activation Energy (Ea1) | Determines the rate of the first step |

| Intermediate | A stable but short-lived species | Relative Energy | Indicates the stability of the intermediate |

| Transition State 2 (TS2) | Highest energy point for the second step | Activation Energy (Ea2) | Determines the rate of the second step |

| Product Complex | Final association of products | Reaction Energy (ΔE) | Determines if the reaction is exothermic or endothermic |

Through such detailed computational analysis, the mechanisms governing the reactivity of complex molecules like this compound can be thoroughly elucidated, guiding further experimental work in synthesis and catalysis.

Applications of Arylfuran Derivatives in Advanced Materials Science

Building Blocks for Optoelectronic Materials

Arylfuran derivatives are increasingly recognized as valuable building blocks for optoelectronic materials, which can absorb, emit, or modulate light. ossila.com Their molecular structure, characterized by a π-conjugated system, is central to their function in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net Highly arylated, propeller-shaped furan (B31954) scaffolds are particularly intriguing for these applications. researchgate.net The presence of multiple aryl groups enhances the π-conjugation, which is crucial for efficient charge transport and luminescence.

The synthesis of well-defined, conjugated oligomers is a key step in developing high-performance organic electronic materials. For arylfurans, several synthetic strategies have been developed to create both short oligomers and long polymeric chains.

One direct approach involves the transition metal-catalyzed cyclization of structurally simple starting materials. For instance, cobalt(II) complexes can catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with high regioselectivity under mild conditions. nih.gov This method offers excellent functional group tolerance, allowing for the incorporation of various substituents needed to tune the final properties of the oligomer. nih.gov Rhodium-catalyzed [3+2] cycloaddition of arylacetylenes with α-diazocarbonyl compounds represents another powerful method for constructing polysubstituted furan rings. nih.gov

Iterative synthesis strategies are employed to build longer, precisely defined oligomers. A bidirectional iterative synthesis has been demonstrated for creating alternating benzene-furan oligomers. rsc.orgresearchgate.net This method may involve a furan annulation step, followed by functional group transformations that prepare the molecule for the next iteration, allowing for the synthesis of higher homologues that can function as molecular wires. rsc.orgresearchgate.net Such precise control over the oligomer length and composition is essential for establishing clear structure-property relationships.

The photophysical and electrochemical properties of arylfuran derivatives are dictated by their molecular structure, particularly the nature and position of the substituents on the furan and aryl rings. The 3-methoxyphenyl (B12655295) group in 5-(3-Methoxyphenyl)-2,3-diphenylfuran is expected to significantly influence these properties. The methoxy (B1213986) (-OCH₃) group is a well-known electron-donating group.

Photophysical Properties: In donor-π-acceptor (D-π-A) systems, electron-donating groups like methoxy can lead to strong intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character often results in significant solvatochromism, where the absorption and emission wavelengths shift with solvent polarity. For similar D-π-A compounds, a bathochromic (red) shift is observed in both absorption and fluorescence emission spectra as solvent polarity increases. nih.gov For instance, a thiophene (B33073) derivative with a p-methoxyphenyl donor group shows a fluorescence emission red shift of about 66 nm when moving from nonpolar cyclohexane (B81311) to polar DMSO. nih.gov The fluorescence quantum yield and lifetime are also sensitive to the molecular environment. nih.gov

Electrochemical Properties: The electrochemical behavior, typically studied by cyclic voltammetry, reveals the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are critical for designing materials for electronic devices, as they determine the efficiency of charge injection and transport. The presence of electron-donating groups like methoxy generally raises the HOMO energy level, which can facilitate oxidation. tubitak.gov.trresearchgate.net Studies on related heterocyclic systems show that the position of the substituent (ortho, meta, or para) has a distinct effect on the oxidation and reduction potentials. tubitak.gov.tr

Below is a table summarizing typical photophysical and electrochemical data for arylfuran derivatives based on findings for structurally related compounds.

| Property | Typical Value/Observation | Influence of Methoxy Group |

| Absorption Maximum (λabs) | 350-450 nm | Red-shifts with increasing solvent polarity. |

| Emission Maximum (λem) | 450-600 nm | Exhibits significant red-shift (solvatochromism) in polar solvents due to ICT. |

| Fluorescence Quantum Yield (ΦF) | Varies widely (0.1 - 0.9) | Dependent on molecular rigidity and solvent environment. |

| HOMO Energy Level | -5.0 to -5.8 eV | Raised (less negative) due to electron-donating effect. |

| LUMO Energy Level | -2.5 to -3.5 eV | Less affected compared to HOMO, leading to a smaller energy gap. |

| Electrochemical Band Gap | 2.0 - 3.0 eV | Generally lowered, facilitating easier electronic excitation. |

Note: The values presented are illustrative and can vary significantly based on the specific molecular structure and measurement conditions.

Integration into Polymeric Systems and Nanomaterials

The incorporation of arylfuran units into larger polymeric systems is a promising strategy for developing advanced materials for large-area, flexible electronics. researchgate.net Furan-containing π-conjugated polymers are attractive because furan is derivable from renewable resources, and its polymers often exhibit greater solubility compared to their thiophene-based counterparts. researchgate.net

A monomer such as this compound can be functionalized with polymerizable groups (e.g., halogens for cross-coupling reactions) to be integrated into a polymer backbone. Stille and Suzuki coupling reactions are commonly used methods to synthesize such conjugated polymers. researchgate.net The resulting polymers can combine the desirable processing characteristics of polymers with the electronic properties of the arylfuran monomer. For example, copolymers incorporating furan as a π-bridge between donor and acceptor units have been designed and synthesized, and the choice of the π-bridge was found to significantly affect the optoelectronic properties of the material. researchgate.net

The properties of these polymers, including their charge carrier mobility and light-emitting efficiency, can be tuned by controlling the polymer's molecular weight, regioregularity, and the specific combination of co-monomers. The weaker aromaticity of the furan ring can influence the polymer's backbone conformation and packing in the solid state, which in turn affects device performance. researchgate.net

Role in Material Design for Specific Electronic and Optical Functions

The specific structural features of arylfuran derivatives like this compound make them suitable for targeted roles in electronic and optical devices.

Emissive Layers in OLEDs: The high fluorescence quantum yields observed in some arylfuran derivatives make them excellent candidates for the emissive layer in OLEDs. The color of the emitted light can be tuned by modifying the aryl substituents. The methoxyphenyl group, by extending conjugation and donating electron density, can help shift the emission to longer wavelengths (e.g., into the blue or green region of the spectrum).

Ambipolar Transistors: Materials that can transport both holes and electrons (ambipolar behavior) are highly desirable for simplified complementary logic circuits and organic light-emitting transistors (OLETs). researchgate.net A furan derivative has been shown to exhibit excellent ambipolar mobilities in a field-effect transistor, demonstrating the potential of this class of materials. researchgate.net The combination of electron-rich phenyl and methoxyphenyl groups can help balance charge transport.

Organic Lasers: Single crystals of some arylfuran derivatives have demonstrated dual gain narrowing phenomena with low optical pumping thresholds, indicating their potential as a gain medium for organic solid-state lasers. researchgate.net This capability stems from their strong fluorescence and good optical properties in the solid state.

Emerging Research Frontiers and Future Directions for 5 3 Methoxyphenyl 2,3 Diphenylfuran Research

Development of Sustainable and Green Synthetic Methodologies

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 5-(3-Methoxyphenyl)-2,3-diphenylfuran and its analogues. Traditional multi-step syntheses often involve harsh reaction conditions, stoichiometric reagents, and the use of hazardous organic solvents, leading to significant waste generation. mdpi.com Green chemistry principles offer a roadmap for overcoming these challenges.

One promising approach is the adoption of multicomponent reactions (MCRs) , which allow for the construction of complex molecules like polysubstituted furans in a single, atom-economical step. nih.govtubitak.gov.tr MCRs offer advantages in terms of reduced waste, energy consumption, and synthetic steps. tubitak.gov.tr Another avenue is the exploration of catalytic systems that are both efficient and sustainable. This includes the use of reusable heterogeneous catalysts and earth-abundant metal catalysts to replace precious metal catalysts. frontiersin.org Gold-catalyzed reactions in recyclable ionic liquids, for instance, present an environmentally friendly alternative for the synthesis of polysubstituted furans. mdpi.com

Furthermore, the use of biomass as a renewable feedstock for producing furan (B31954) derivatives is a rapidly growing area of research. rsc.orgacs.orgmdpi.com While direct synthesis of this specific compound from biomass is a long-term goal, the development of synthetic pathways that utilize bio-derived platform chemicals would be a significant step towards sustainability. frontiersin.orgrsc.org

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

| Feature | Traditional Approach (e.g., Paal-Knorr) | Green Chemistry Approach (e.g., Catalytic MCR) |

| Starting Materials | Pre-functionalized, multi-step synthesis | Simple, readily available precursors |

| Number of Steps | Multiple | One-pot |

| Atom Economy | Lower | Higher |

| Solvents | Often hazardous (e.g., halogenated) | Greener solvents or solvent-free |

| Catalyst | Stoichiometric acid/base | Recyclable, low-loading catalyst |

| Waste Generation | High | Minimized |

| Energy Consumption | Potentially high (multiple heating/cooling cycles) | Lower |

Exploration of Unconventional Reactivity Patterns

The furan ring is known for its dual reactivity, capable of participating in both aromatic substitution reactions and cycloaddition reactions as a diene. The specific arrangement of phenyl and methoxyphenyl substituents in this compound is expected to modulate this reactivity in unique ways, which warrants further investigation.

Future studies could explore unconventional transformations that go beyond classical furan chemistry. For instance, the application of palladium-catalyzed cascade reactions could lead to the synthesis of novel polycyclic structures derived from the furan core. acs.org Research into the Pummerer-type rearrangement of related sulfur-containing precursors could also offer a rapid and mild method for accessing highly functionalized furan derivatives. acs.orgsemanticscholar.org

Moreover, the selective functionalization of the C-H bonds on the furan or aryl rings is a frontier in organic synthesis. Developing catalytic methods for the late-stage functionalization of the this compound scaffold would provide a powerful tool for rapidly generating a library of derivatives with diverse properties. This could involve directing group strategies or the use of transition-metal catalysts to activate specific C-H bonds.

Table 2: Potential Unconventional Reactions for this compound

| Reaction Type | Potential Outcome | Research Goal |

| Diels-Alder Cycloaddition | Formation of oxabicycloheptene derivatives | Access to complex, three-dimensional scaffolds for medicinal chemistry. nih.gov |

| [3+2] Cycloaddition | Synthesis of fused heterocyclic systems | Creation of novel polycyclic aromatic compounds with unique electronic properties. |

| Catalytic C-H Arylation | Introduction of new aryl groups | Tuning of photophysical properties for materials science applications. |

| Ring-Opening/Rearrangement | Formation of novel carbocyclic or heterocyclic structures | Discovery of new chemical transformations and molecular skeletons. acs.org |

Advanced Computational Predictions for Novel Derivatives

Computational chemistry and in silico modeling are poised to play a crucial role in accelerating the discovery and development of novel derivatives of this compound. These methods can predict a wide range of molecular properties, from basic physicochemical characteristics to potential biological activity, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. nih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and potential reaction mechanisms of the parent molecule and its derivatives. nih.gov This can provide valuable insights for the design of new synthetic routes and for understanding the outcomes of the unconventional reactions discussed in the previous section.

Furthermore, the use of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can help in designing new molecules with specific desired properties. nih.gov By creating a virtual library of derivatives with various substituents on the phenyl rings, it would be possible to predict their potential as, for example, anticancer agents or organic electronic materials. semanticscholar.orgmdpi.com In silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be performed to assess the drug-likeness of potential therapeutic candidates at an early stage. nih.gov

Table 3: Illustrative Computational Predictions for Hypothetical Derivatives of this compound

| Derivative (Modification on Phenyl Ring) | Predicted Property | Potential Application |

| Introduction of electron-donating groups | Lowered HOMO-LUMO gap | Organic semiconductors, photovoltaics |

| Introduction of electron-withdrawing groups | Increased electron affinity | n-type materials for organic electronics |

| Addition of hydrogen-bond donors/acceptors | Improved binding to biological targets | Medicinal chemistry, drug design |

| Increased steric bulk | Altered crystal packing, enhanced solubility | Materials science, formulation studies |

Integration into Multicomponent Systems for Enhanced Functionality

The unique structure of this compound, with its extended π-conjugated system, makes it an attractive building block for the construction of larger, functional multicomponent systems. Furan-containing compounds are known to be useful in a variety of materials, including organic thin-film transistors, organic light-emitting diodes (OLEDs), and thermosetting resins. nih.govtubitak.gov.trresearchgate.net

Future research could focus on incorporating this furan derivative as a key component in polymers and oligomers . The resulting materials could exhibit interesting photophysical and electronic properties, making them suitable for applications in optoelectronics. The synthesis of furan-based polyesters and polyamides from renewable resources is an area of growing interest, and similar strategies could be adapted to create novel polymers from derivatives of this compound. acs.org

Another exciting direction is the use of this molecule in the design of supramolecular assemblies . Through non-covalent interactions such as π-π stacking and hydrogen bonding, it may be possible to create well-ordered structures with emergent properties. These could include liquid crystals, gels, or porous materials for applications in sensing, catalysis, or gas storage. The integration of this furan derivative into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to materials with tailored porosity and functionality.

Table 4: Potential Multicomponent Systems Incorporating this compound

| System Type | Method of Integration | Potential Functionality |

| Conjugated Polymers | Polymerization of functionalized monomers | Charge transport, light emission (OLEDs) |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker | Gas storage, catalysis, sensing |

| Supramolecular Gels | Self-assembly through non-covalent interactions | Stimuli-responsive materials, drug delivery |

| Liquid Crystals | Design of discotic or calamitic mesogens | Display technologies, optical sensors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.